molecular formula C11H11ClO B8493720 4-(4-Chlorophenyl)pent-4-enal

4-(4-Chlorophenyl)pent-4-enal

Cat. No.: B8493720
M. Wt: 194.66 g/mol
InChI Key: LBNABUKGWVLMDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Chlorophenyl)pent-4-enal is an α,β-unsaturated aldehyde featuring a 4-chlorophenyl group attached to a pent-4-enal backbone. This compound combines the electron-withdrawing effects of the chlorine atom with the reactivity of the conjugated aldehyde group. While direct studies on this compound are absent in the provided evidence, its structural analogs highlight key properties:

  • Aldehyde functionality: Enhances electrophilicity, enabling nucleophilic additions or condensations.
  • Chlorophenyl substituent: Electron-withdrawing effects stabilize the molecule via resonance and inductive effects .
  • Conjugated system: The α,β-unsaturated system (enal) facilitates conjugation, influencing reactivity and stability.

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

4-(4-chlorophenyl)pent-4-enal

InChI

InChI=1S/C11H11ClO/c1-9(3-2-8-13)10-4-6-11(12)7-5-10/h4-8H,1-3H2

InChI Key

LBNABUKGWVLMDW-UHFFFAOYSA-N

Canonical SMILES

C=C(CCC=O)C1=CC=C(C=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Reactivity Comparisons

Compound Name Functional Groups Key Reactivity Features Reference
4-(4-Chlorophenyl)pent-4-enal Aldehyde, α,β-unsaturated enal High electrophilicity at aldehyde; conjugate additions favored due to enal system
4-Chloroacetophenone Ketone, chlorophenyl Less electrophilic than aldehydes; undergoes nucleophilic acyl substitutions
(2Z)-4-Methyl-2-phenylpent-2-enal Aldehyde, α,β-unsaturated enal Similar enal reactivity but lacks electron-withdrawing Cl; reduced stabilization
S-Alkyl 4-(4-chlorophenyl)-triazole-3-thiol Triazole, thiol, chlorophenyl Thiol group enables disulfide formation; heterocyclic ring alters solubility and H-bonding
4-(Cyclopent-1-en-3-ylamino)-triazole-3-thiol Triazole, hydrazinyl, chlorophenyl Multiple functional groups (amino, hydrazinyl) enhance hydrogen bonding and metal chelation

Key Insights :

  • Aldehyde-containing compounds (e.g., 4-(4-Chlorophenyl)pent-4-enal) exhibit higher reactivity in condensation reactions compared to ketones like 4-chloroacetophenone.
  • Electron-withdrawing groups (e.g., Cl in chlorophenyl) stabilize conjugated systems, as seen in pyrimidinium ylides .

Structural and Electronic Effects

Compound Name Substituent Effects Stability Implications Reference
4-(4-Chlorophenyl)pent-4-enal Chlorine withdraws electrons via resonance, delocalizing charge in enal system Increased stability due to conjugation and Cl effects
4-Chloroacetophenone Chlorophenyl stabilizes ketone via inductive effects; no conjugation with carbonyl Moderate stability; less resonance stabilization
Methyl 4-(4-chlorophenyl)-pyrimidoquinazoline Iodo and chlorophenyl groups increase molecular weight and steric hindrance Reduced solubility; enhanced thermal stability
1-(4-Chlorophenyl)ethanol Hydroxyl group introduces H-bonding; chlorophenyl enhances lipophilicity Higher solubility in polar solvents vs. aldehydes

Key Insights :

  • Conjugation in enals (e.g., 4-(4-Chlorophenyl)pent-4-enal) enhances stability compared to non-conjugated analogs.
  • Bulky substituents (e.g., iodine in ) reduce solubility but improve thermal stability.

Key Insights :

  • Chlorophenyl groups are frequently leveraged in pharmaceuticals for their bioactivity and stability .
  • Heterocyclic derivatives (e.g., triazoles) often exhibit enhanced biological potency due to improved binding interactions .

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